molecular formula C12H11N3O B2696417 3-amino-N-(pyridin-4-yl)benzamide CAS No. 160647-72-3

3-amino-N-(pyridin-4-yl)benzamide

Cat. No.: B2696417
CAS No.: 160647-72-3
M. Wt: 213.24
InChI Key: WSNQYOOHVQMUSP-UHFFFAOYSA-N
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Description

3-amino-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It consists of a benzamide core with an amino group at the 3-position and a pyridin-4-yl group attached to the nitrogen atom of the amide

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like glucokinase and tyrosine kinases , which play crucial roles in metabolic processes and signal transduction pathways respectively.

Mode of Action

It’s likely that it interacts with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Similar compounds have been found to affect pathways related to glucose metabolism and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context and could include changes in cellular metabolism, growth, or differentiation.

Pharmacokinetics

Its molecular weight suggests that it could be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need to be studied further.

Result of Action

Similar compounds have been found to have significant activity against mycobacterium tuberculosis and to exhibit antiviral activity . These effects likely result from the compound’s interactions with its targets and subsequent alterations in cellular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(pyridin-4-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-aminobenzoic acid with pyridin-4-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(pyridin-4-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and pyridin-4-yl groups allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNQYOOHVQMUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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